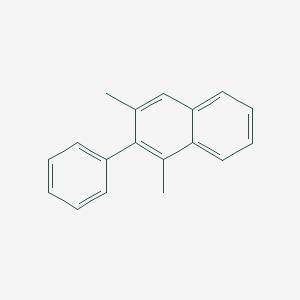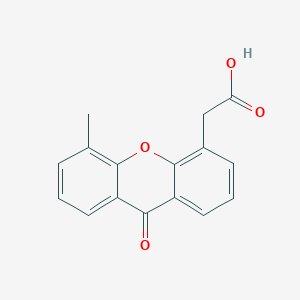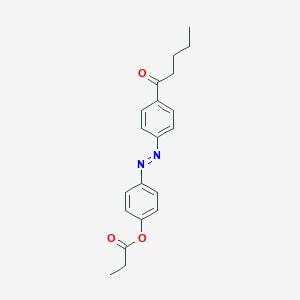
4-n-Pentanoyl-4-n'-propanoyloxyazobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-n-Pentanoyl-4-n'-propanoyloxyazobenzene, also known as PPA, is a chemical compound that belongs to the azobenzene family. It is a photochromic compound that changes its color from yellow to red when exposed to UV light. PPA has been extensively used in scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-n-Pentanoyl-4-n'-propanoyloxyazobenzene involves the reversible photoisomerization of its azobenzene moiety. When exposed to UV light, 4-n-Pentanoyl-4-n'-propanoyloxyazobenzene undergoes a trans-cis isomerization, which causes a change in its color and properties. The reverse process, cis-trans isomerization, can be induced by visible light. This reversible photoisomerization makes 4-n-Pentanoyl-4-n'-propanoyloxyazobenzene a valuable tool for studying the photoresponsive properties of azobenzenes.
Efectos Bioquímicos Y Fisiológicos
4-n-Pentanoyl-4-n'-propanoyloxyazobenzene has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-carcinogenic in animal studies. 4-n-Pentanoyl-4-n'-propanoyloxyazobenzene has also been used as a probe to study the binding properties of various proteins and enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-n-Pentanoyl-4-n'-propanoyloxyazobenzene has several advantages for lab experiments, including its reversible photoisomerization, low toxicity, and ease of synthesis. However, its limitations include its sensitivity to UV light, which can cause degradation and loss of activity. 4-n-Pentanoyl-4-n'-propanoyloxyazobenzene also has a relatively short half-life, which limits its use in long-term experiments.
Direcciones Futuras
There are several future directions for research on 4-n-Pentanoyl-4-n'-propanoyloxyazobenzene. One potential application is the development of photoresponsive materials for use in optoelectronics and data storage. 4-n-Pentanoyl-4-n'-propanoyloxyazobenzene can also be used as a probe to study the binding properties of various proteins and enzymes. Additionally, the development of new synthesis methods and modifications of 4-n-Pentanoyl-4-n'-propanoyloxyazobenzene could lead to the development of new photoresponsive compounds with unique properties.
Métodos De Síntesis
4-n-Pentanoyl-4-n'-propanoyloxyazobenzene can be synthesized by the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoic acid in the presence of triethylamine. The resulting product is then treated with pentanoyl chloride and propanoyl chloride to obtain 4-n-Pentanoyl-4-n'-propanoyloxyazobenzene. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
4-n-Pentanoyl-4-n'-propanoyloxyazobenzene has been used in various scientific research applications, including photoresponsive materials, molecular switches, and sensors. It has also been used as a model compound for studying the photoisomerization of azobenzenes. 4-n-Pentanoyl-4-n'-propanoyloxyazobenzene has been shown to undergo reversible photoisomerization, which makes it an ideal candidate for developing photoresponsive materials and devices.
Propiedades
Número CAS |
120102-97-8 |
|---|---|
Nombre del producto |
4-n-Pentanoyl-4-n'-propanoyloxyazobenzene |
Fórmula molecular |
C20H22N2O3 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
[4-[(4-pentanoylphenyl)diazenyl]phenyl] propanoate |
InChI |
InChI=1S/C20H22N2O3/c1-3-5-6-19(23)15-7-9-16(10-8-15)21-22-17-11-13-18(14-12-17)25-20(24)4-2/h7-14H,3-6H2,1-2H3 |
Clave InChI |
IPNQZEASJULUSD-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC(=O)CC |
SMILES canónico |
CCCCC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC(=O)CC |
Sinónimos |
[4-(4-pentanoylphenyl)diazenylphenyl] propanoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



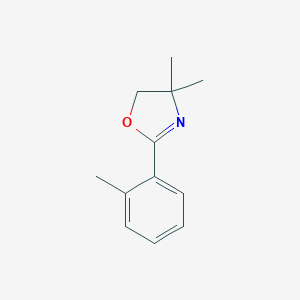

![5-acetamido-2-[(E)-2-[4-(2,5-dioxopyrrol-1-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B47446.png)
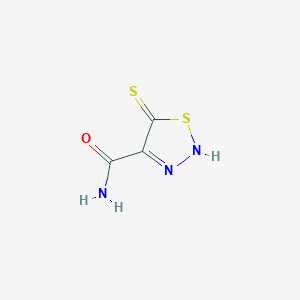
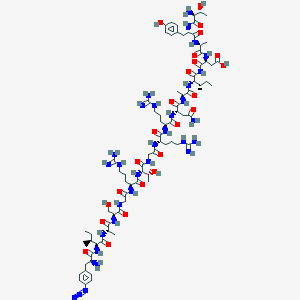
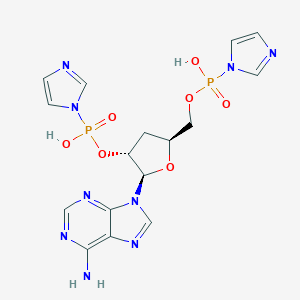
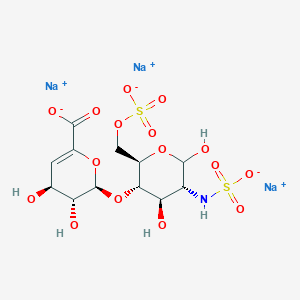
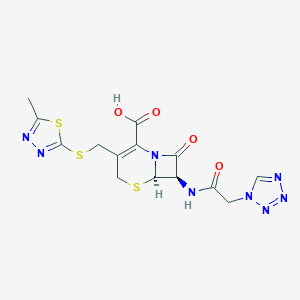

![2-[4-(2-Cyclohexyl-ethyl)-phenyl]-ethylamine](/img/structure/B47461.png)

